![molecular formula C7H10N4O B1583019 3,5-Diaminobenzohydrazide CAS No. 98335-17-2](/img/structure/B1583019.png)
3,5-Diaminobenzohydrazide
Overview
Description
Scientific Research Applications
Chemiluminescence in Liquid Chromatography
A study by Ishida, Yamaguchi, Nakahara, and Nakamura (1990) explored the use of 4,5-Diaminophthalhydrazide dihydrochloride as a highly sensitive and selective chemiluminescence derivatization reagent for α-keto acids in liquid chromatography. This reagent reacts with α-keto acids in dilute hydrochloric acid, producing derivatives that emit chemiluminescence when reacting with hydrogen peroxide and potassium hexacyanoferrate(III). The process allows for the detection of acids in biologically important samples, highlighting its potential application in analytical chemistry and biological research (Ishida et al., 1990).
Synthesis and Antiproliferative Activity
Kumar, Mohana, and Mallesha (2013) focused on synthesizing new Schiff bases derived from 1,2,4-triazoles, using 2,6-diflurobenzohydrazide. These compounds were evaluated for their antiproliferative effects against human cancer cell lines, revealing significant activities in certain compounds. This research indicates the potential of these compounds in the development of new anticancer agents, underlining the relevance of such compounds in medicinal chemistry and oncology research (Kumar et al., 2013).
Photoreactor Application for 3,5-Diamino-trifluoromethyl-benzene
Chaignon, Cortial, Guérineau, and colleagues (2005) presented the application of an online photoreactor for the detection of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) in aqueous solutions. This study demonstrates the potential of using photoreactors for specific compound detection, providing a unique approach to chemical analysis and environmental monitoring (Chaignon et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally similar to 3,5-diaminobenzoic acid, which has been shown to provide satisfactory adhesion of polyimides to the surface of quartz optical waveguides
Mode of Action
The drug affinity responsive target stability (darts) technique could be used to identify potential protein targets for small molecules like 3,5-diaminobenzohydrazide . This technique relies on the protection against proteolysis conferred on the target protein by interaction with a small molecule .
Biochemical Pathways
The biochemical pathways affected by 3,5-Diaminobenzohydrazide are currently unknown. Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways
Pharmacokinetics
The us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal
Result of Action
The molecular and cellular effects of 3,5-Diaminobenzohydrazide’s action are currently unknown due to the lack of comprehensive studies. Understanding the stress response mechanisms of similar compounds can lead to more efficient and effective applications .
Action Environment
The action, efficacy, and stability of 3,5-Diaminobenzohydrazide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by exposure to air and moisture
properties
IUPAC Name |
3,5-diaminobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,8-10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCOUZHOCZHPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342847 | |
Record name | 3,5-Diaminobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98335-17-2 | |
Record name | 3,5-Diaminobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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